2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
The compound “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of similar compounds was carried out by converting benzoic acid into ethyl benzoate, benzohydrazide and then 5-phenyl-1,3,4-Oxadiazol-2-thiol step by step . The target compounds were synthesized by reaction of .
Scientific Research Applications
Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents
A new series of N-substituted derivatives of this compound has been synthesized, showing significant activity against various microbial species and demonstrating potential as antimicrobial and hemolytic agents with low toxicity (Rehman et al., 2016).
Pharmacological Evaluation for Various Activities
Computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives
This study investigated the pharmacological potential of similar derivatives, including their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives showed promising results in these areas (Faheem, 2018).
Potential Antimicrobial Agents
Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents
This research synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives and tested their antimicrobial activity, revealing potential as antimicrobial agents (Baviskar et al., 2013).
Hemolytic Activity and Microbial Inhibition
Synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives
This research developed a series of derivatives showing significant antimicrobial activity against various microbial species and assessed their hemolytic activity. The study found that most derivatives were active and less toxic (Gul et al., 2017).
Crystal Structure and Biological Studies
Crystal structure, Hirshfeld surfaces, and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones
This study focused on the synthesis and characterization of similar derivatives, assessing their antioxidant and antibacterial activities. The results showed good antibacterial and potent antioxidant activities (Karanth et al., 2019).
Antibacterial Agents
Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives as antibacterial agents
This research synthesized a series of derivatives and tested their antibacterial activity, finding significant activity against various bacterial strains (Ramalingam et al., 2019).
Antibacterial and Anti-Enzymatic Potential
Synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate
A series of N-substituted derivatives were synthesized and evaluated for their antibacterial and anti-enzymatic potential. The study found compound 6i as a good inhibitor of gram-negative bacterial strains (Nafeesa et al., 2017).
Mechanism of Action
Target of Action
Oxadiazoles and thiazoles are known to have a broad spectrum of biological activity. They have been reported to possess anti-inflammatory , anti-HIV , antibacterial , anticonvulsant activities , antimalarial , herbicidal , antianxiety , insecticidal , antitubercular , antiviral , antifungal , anti-HBV , anticancer , and analgesic properties
Mode of Action
Oxadiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their wide range of biological activities .
Biochemical Pathways
Without specific studies on “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide”, it’s difficult to determine the exact biochemical pathways it affects. Oxadiazoles are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the oxadiazole compound and the biomolecule it interacts with .
Cellular Effects
Oxadiazoles have been reported to influence cell function in various ways . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level through various mechanisms . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of oxadiazoles can change over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of oxadiazoles can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Oxadiazoles are known to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that oxadiazoles can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
It is known that oxadiazoles can be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S2/c24-16(21-18-20-15(11-26-18)13-7-3-1-4-8-13)12-27-19-23-22-17(25-19)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQYLKPTCALJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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